molecular formula C13H21NO4 B12987380 (S)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid

(S)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid

Cat. No.: B12987380
M. Wt: 255.31 g/mol
InChI Key: KTZGWMNXOQYJAK-VIFPVBQESA-N
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Description

(S)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of the tert-butoxycarbonyl (Boc) protecting group and the azaspiro structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.

    Functionalization of the Acetic Acid Moiety: The acetic acid group is introduced through a series of reactions, such as alkylation or acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield a deprotected amine.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the effects of spirocyclic structures on biological activity. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the Boc protecting group allows for selective modification of the molecule, which can be useful in drug design.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure may allow for unique interactions with these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Amines: Compounds with similar spirocyclic structures but different functional groups.

    Boc-Protected Amines: Compounds with the Boc protecting group but different core structures.

    Spirocyclic Acids: Compounds with spirocyclic structures and carboxylic acid functionalities.

Uniqueness

(S)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid is unique due to the combination of its spirocyclic structure, Boc protecting group, and acetic acid functionality. This combination of features makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-[(7S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-7-yl]acetic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-4-9(13)6-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1

InChI Key

KTZGWMNXOQYJAK-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC[C@H]2CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2CC(=O)O

Origin of Product

United States

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